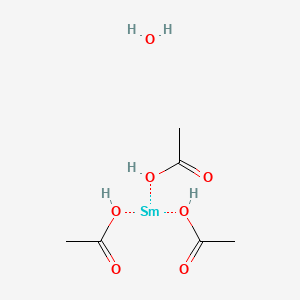

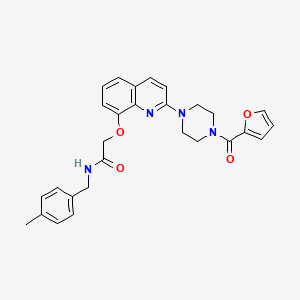

![molecular formula C13H14N2O B2975647 (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(pyridin-3-yl)methanone CAS No. 1797722-51-0](/img/structure/B2975647.png)

(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(pyridin-3-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(1R,5S)-3-Azabicyclo[3.2.1]octane” is a chemical compound with the molecular formula C7H13N . It has an average mass of 111.185 Da and a monoisotopic mass of 111.104797 Da .

Synthesis Analysis

An efficient synthesis of a similar compound, “1R,5S-Bicyclo[3.1.0]hexan-2-one”, from “®-1,2-epoxyhex-5-ene” has been described . The process involves the development of a catalytic intramolecular cyclopropanation of “®-1,2-epoxyhex-5-ene”, which gives the key homochiral bicycle [3.1.0]hexan-1-ol. This is then oxidized to the desired ketone .Molecular Structure Analysis

The molecular structure of “(1R,5S)-3-Azabicyclo[3.2.1]octane” can be found in various databases such as ChemSpider .Chemical Reactions Analysis

While specific chemical reactions involving “(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(pyridin-3-yl)methanone” are not available, the synthesis process of a similar compound involves a catalytic intramolecular cyclopropanation .Physical and Chemical Properties Analysis

The physical and chemical properties of “(1R,5S)-3-Azabicyclo[3.2.1]octane” include an average mass of 111.185 Da and a monoisotopic mass of 111.104797 Da .Wissenschaftliche Forschungsanwendungen

Synthesis and Stereochemistry

- The chemical has been used in the stereocontrolled synthesis of functionalized 3-hydroxymethyl-2-azabicyclo[2.1.1]hexane, important for creating methano-bridged pyrrolidines. This process involves suppressing unwanted competitive oxygen neighboring group participation, demonstrating its significance in stereochemical control (Krow et al., 2002).

Cycloaddition Reactions

- Research has shown its role in intermolecular 1,3-cycloaddition reactions, particularly with methyl (E)-3-pyrrolidinoprop-2-enoate, leading to the formation of various compounds through an unusual cycloaddition process (Zanirato, 2002).

Chiral Auxiliary in Asymmetric Syntheses

- Enantiomerically pure derivatives of this chemical have been synthesized and used as efficient chiral auxiliaries in Michael-type reactions, highlighting its utility in asymmetric synthesis (Martens & Lübben, 1991).

Alkaloid Synthesis

- The compound has been instrumental in the synthesis of highly functionalized azabicyclo[3.2.1]octane moieties, which are crucial in the divergent conversion to various natural and non-natural tropane alkaloids (Rumbo et al., 1996).

Active Metabolite Synthesis

- It has been used in the stereoselective synthesis of active metabolites of potent kinase inhibitors, showcasing its relevance in pharmacological research (Chen et al., 2010).

Chemical Reactions and Molecular Docking

- The compound's involvement in various chemical reactions, such as activation by dearomatization using secondary amines and its potential use in antimicrobial and anticancer agents through molecular docking studies, demonstrates its broad application in synthetic chemistry (Nishiwaki et al., 2018); (Katariya et al., 2021).

Eigenschaften

IUPAC Name |

8-azabicyclo[3.2.1]oct-2-en-8-yl(pyridin-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c16-13(10-3-2-8-14-9-10)15-11-4-1-5-12(15)7-6-11/h1-4,8-9,11-12H,5-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKQXBEVKJNLUCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C=CCC1N2C(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

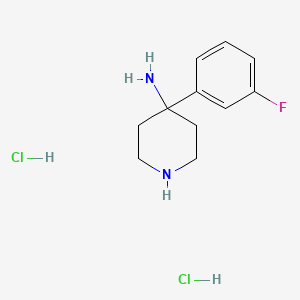

![(2E)-3-(2-fluorophenyl)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}prop-2-enamide](/img/structure/B2975569.png)

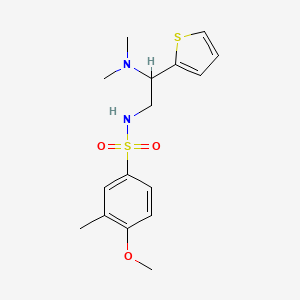

![3-methyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]butanamide](/img/structure/B2975571.png)

![3-((4-(3-(methylthio)phenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)methyl)benzonitrile](/img/structure/B2975573.png)

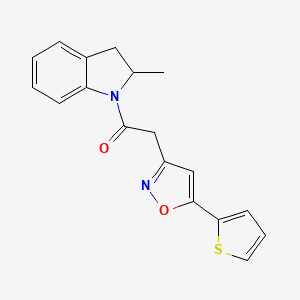

![1-[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]pent-4-en-1-one](/img/structure/B2975574.png)

![3-[(4-Chlorophenyl)sulfonyl]-1-(3,4-dimethoxyphenyl)-1-propanone](/img/structure/B2975576.png)

![(5Z)-2-{[(2,6-dichlorophenyl)methoxy]amino}-5-{[2-(trifluoromethyl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B2975581.png)

![(E)-[2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)-1-(4-methylphenyl)ethylidene][(2,4-dichlorophenyl)methoxy]amine](/img/structure/B2975586.png)